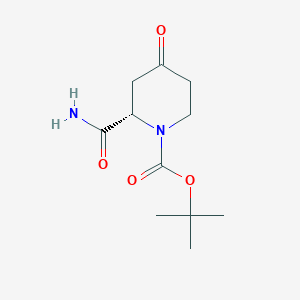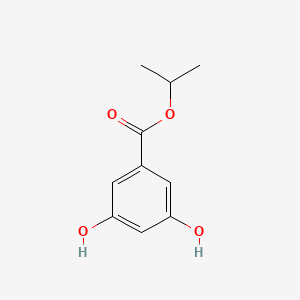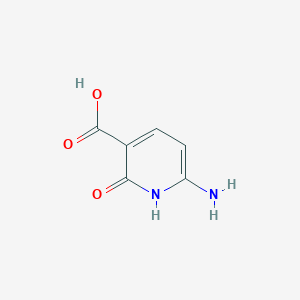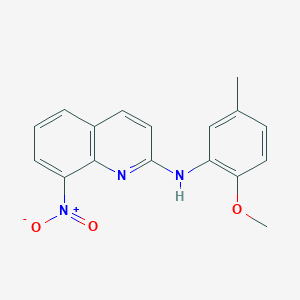![molecular formula C10H10O4 B3126002 7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 330555-87-8](/img/structure/B3126002.png)
7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Descripción general
Descripción
7-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . It is a derivative of 4H-benzo[d][1,3]dioxin-4-one and is characterized by the presence of two methyl groups and a hydroxyl group on its structure. This compound is known for its solid state at room temperature and has various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of 2,4-dihydroxybenzoic acid with acetone . The reaction conditions include the use of catalysts such as CuI and NaHCO3 in acetonitrile. This method allows for the efficient production of the compound under mild reaction conditions. Industrial production methods may involve bulk custom synthesis and procurement to meet the demands of various research and industrial applications .
Análisis De Reacciones Químicas
7-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using common reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and biological activity. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with specific molecular targets.
Comparación Con Compuestos Similares
7-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds, such as:
6-Bromo-7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: This compound has a bromine atom in place of a hydrogen atom, which can alter its reactivity and applications.
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: This compound has an additional hydroxyl group, which can influence its chemical properties and biological activity.
Propiedades
IUPAC Name |
7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(2)13-8-5-6(11)3-4-7(8)9(12)14-10/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWILLXGWBMSIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(C=CC(=C2)O)C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(Dimethylamino)propoxy]-2-methylaniline](/img/structure/B3125928.png)


![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3125948.png)






![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3126016.png)


![benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3126034.png)
